molecular formula C16H17NO2 B156194 Coumarin 102 CAS No. 41267-76-9

Coumarin 102

Cat. No. B156194
CAS RN: 41267-76-9
M. Wt: 255.31 g/mol
InChI Key: XHXMPURWMSJENN-UHFFFAOYSA-N
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Description

Antioxidant Activity of Coumarin Derivatives

New coumarin derivatives have been synthesized and their antioxidant activities were evaluated using various methods, comparing them to ascorbic acid. The synthesis involved a series of reactions starting from 4-hydroxycoumarin and proceeding through several intermediates, with the final compounds showing promising antioxidant properties .

Synthesis of Benzylpyrazolyl Coumarin Derivatives

A green synthetic approach was used to create a library of benzylpyrazolyl coumarin derivatives. This one-pot, four-component reaction was facilitated by water and glacial acetic acid, yielding products with potential biological significance. The crystal structure of these compounds revealed strong intramolecular hydrogen bonds and other intermolecular interactions .

π-Expanded Coumarins

A novel class of π-expanded coumarins was synthesized through a one-pot reaction involving Suzuki coupling and visible light-driven electrocyclization. These compounds exhibit unique optical properties, such as large Stokes-shifts and high fluorescence quantum yields, which can be tuned by modifying the functional groups .

Transition-Metal-Catalyzed Synthesis of Coumarins

Recent advances in the synthesis of coumarins have been highlighted, with a focus on transition-metal-catalyzed methodologies. These methods offer mild reaction conditions and have been instrumental in producing a variety of coumarin scaffolds found in biologically active compounds .

Novel Synthesis and Structural Analysis of Functionalized 4-Hydroxy Coumarins

A new short-step synthesis of functionalized coumarins has been developed, starting from an activated precursor. The structure of one such coumarin was confirmed by X-ray diffraction and compared with DFT calculations, providing insights into the molecular geometry .

Antifungal Activities and Quantum Chemical Studies of New Coumarins

Newly synthesized coumarins were tested for their antifungal activities and showed significant results. DFT calculations were performed to understand the molecular orbitals and spatial characteristics of these compounds .

Quantum Chemical Studies Complementing Coumarin Synthesis

The synthesis of new coumarins was complemented by quantum chemical studies using DFT calculations. These studies provided a detailed description of the molecular orbitals, aiding in the understanding of the compounds' properties .

Synthesis and Properties of Coumarin/Phenanthridine-Fused Heterocycles

Coumarin and phenanthridine-fused heterocycles were synthesized, exhibiting photochemical and thermochromic properties. These compounds change color in response to UV light or temperature, introducing a new class of light- and heat-sensitive materials .

Coumarin as a Versatile Scaffold for Bioactive Compounds

Coumarin is a versatile scaffold used in a variety of bioactive compounds. This review discusses the synthetic pathways and biological pathways of biosynthesis and metabolic transformations of coumarin derivatives, focusing on their role in neurodegenerative diseases .

V-shaped Bis-coumarins: Synthesis and Optical Properties

A new synthesis method for V-shaped bis-coumarins was developed, leading to compounds with strong absorption in the visible spectrum and displaying greenish-yellow fluorescence. The optical properties of these compounds can be modulated by structural changes and solvent effects .

Scientific Research Applications

Stimulated Emission Depletion (STED) Microscopy

Coumarin 102 has been effectively used in stimulated emission depletion (STED) microscopy. This technique, which involves continuous-wave lasers, benefits from the use of Coumarin 102 due to its depletable properties. The dye's depletion efficiency was studied, considering the impact of excitation and depletion beam intensities and dye concentrations. It was observed that Coumarin 102 showed the highest depletion with specific solution concentrations and beam intensities, providing valuable insights for its application in advanced microscopy techniques (Qin et al., 2018).

Biological Activities and Applications

Coumarin, including Coumarin 102, is recognized for its wide range of biological activities. Its interactions with various enzymes and receptors in living organisms make it a subject of significant interest. Coumarin's versatility extends beyond medicinal chemistry, finding uses in agrochemical, cosmetic, and fragrance industries. This broad spectrum of applications stems from its natural presence in numerous plants and its synthetic accessibility (Annunziata et al., 2020).

Binding with Human Serum Albumin

Research into the binding of synthesized coumarin derivatives, including Coumarin 102, with human serum albumin (HSA) has been conducted. This study used techniques like fluorescence spectroscopy and molecular docking to understand the interaction between coumarin derivatives and HSA. It provided insights into the development of new coumarin-based therapeutic agents for various diseases, highlighting the pharmacological importance of coumarin compounds (Garg et al., 2013).

Anti-inflammatory Properties

Coumarin compounds, including Coumarin 102, have been studied for their anti-inflammatory properties. Most studies used in vitro assays to investigate their potential effects. The findings suggest that coumarins can exert anti-inflammatory and antioxidant activities by inhibiting various inflammatory pathways and increasing certain activation processes. These properties position coumarins as promising candidates for new anti-inflammatory therapeutic drugs (Mello & Fröde, 2018).

Safety And Hazards

Coumarin 102 should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future of coumarin-based compounds appears promising for continued investigation and development for clinical applications in surgical oncology, cardiovascular diagnostics, and potentially tissue engineering and regenerative medicine .

properties

IUPAC Name

6-methyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H17NO2/c1-10-8-14(18)19-16-12-5-3-7-17-6-2-4-11(15(12)17)9-13(10)16/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXMPURWMSJENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H17NO2
Source PubChem
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DSSTOX Substance ID

DTXSID9068293
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl-
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Molecular Weight

255.31 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Coumarin 102
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Product Name

Coumarin 102

CAS RN

41267-76-9
Record name 2,3,6,7-Tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one
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Record name Coumarin 102
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl-
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl-
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Record name 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one
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Record name COUMARIN 480
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,490
Citations
D Glossman-Mitnik - Journal of Molecular Structure: THEOCHEM, 2009 - Elsevier
… coumarin-derivative, Coumarin-102, using the level of calculation employed in this work. … (de)anthracen-10- one or Coumarin-102 using a recently developed density functional [19]. The …
Number of citations: 26 www.sciencedirect.com
GJ Zhao, KL Han - The Journal of Physical Chemistry A, 2007 - ACS Publications
… In this study, we have demonstrated that the intermolecular hydrogen bonds between coumarin 102 (C102) and hydrogen-donating solvents are strengthened in the early time of …
Number of citations: 603 pubs.acs.org
ES Savenko, VV Kostjukov - New Journal of Chemistry, 2022 - pubs.rsc.org
… Kubicki, Temperature effects on excitation and deactivation processes of coumarin 102. A … KI Priyadarsini, DB Naik and PN Moorthy, Studies of the triplet state of coumarin 102 laser …
Number of citations: 1 pubs.rsc.org
M Sayed, DK Maity, H Pal - Journal of Photochemistry and Photobiology A …, 2023 - Elsevier
Photophysical properties of two 7-aminocoumarin dyes, namely, coumarin 102 (C102) and coumarin 153 (C153), have been investigated in different aprotic solvents to understand their …
Number of citations: 8 www.sciencedirect.com
K Dobek, J Karolczak, J Kubicki - Dyes and Pigments, 2014 - Elsevier
… hydrogen bonding between coumarin 102 and protic solvents … hydrogen bonds formed by coumarin 102 and by coumarin … evidence that rotation of coumarin 102 is slower than that of …
Number of citations: 17 www.sciencedirect.com
MR Islam, F Warsi, MS Alam, M Ali - Journal of Molecular Liquids, 2021 - Elsevier
… studied by the UV–vis and fluorescence response of coumarin 102 (C-102) dye. Interesting and … Further, the formation of oxo complex and amino complex of coumarin 102 with any of …
Number of citations: 6 www.sciencedirect.com
J Su, D Tian - New Journal of Chemistry, 2014 - pubs.rsc.org
… The coumarin molecule, especially coumarin 102 (C102), is a representative salvation … the electronically excited state of the coumarin 102 chromophore in hydrogen donating solvents. …
Number of citations: 13 pubs.rsc.org
N Barman, D Singha, K Sahu - The Journal of Physical Chemistry …, 2013 - ACS Publications
The fate of intermolecular hydrogen bond (H-bond) upon electronic excitation of a H-bonded complex has been debated in literature. For a model H-bonded complex, coumarin 102 (…
Number of citations: 72 pubs.acs.org
DK Palit, T Zhang, S Kumazaki… - The Journal of Physical …, 2003 - ACS Publications
Comparison of the steady-state FTIR absorption spectra of coumarin-102 (C-102) in tetrachloroethylene with added aniline of various concentrations, in neat aniline and in neat N,N-…
Number of citations: 66 pubs.acs.org
W Zhao, Y Ding, Q Xia - Journal of Computational Chemistry, 2011 - Wiley Online Library
The effect of both solvent polarity and hydrogen bonding (HB) on the electronic transition energy of Coumarin 102 (C102) has been examined using the time‐dependent density …
Number of citations: 31 onlinelibrary.wiley.com

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